

# In-Depth Technical Guide: $^{13}\text{C}$ NMR Spectral Data of 4,4'-Dimethylbenzophenone

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## Compound of Interest

Compound Name: 4,4'-Dimethylbenzophenone

Cat. No.: B146755

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This technical guide provides a detailed overview of the  $^{13}\text{C}$  Nuclear Magnetic Resonance (NMR) spectral data for **4,4'-Dimethylbenzophenone**. Due to the high degree of symmetry in the **4,4'-Dimethylbenzophenone** molecule, a simplified  $^{13}\text{C}$  NMR spectrum is expected. The two p-tolyl groups are chemically equivalent, and within each ring, there is further symmetry. This results in a spectrum with fewer signals than the total number of carbon atoms, providing a clear example of the impact of molecular symmetry on NMR spectroscopy.

## Data Presentation

The following table summarizes the expected  $^{13}\text{C}$  NMR spectral data for **4,4'-Dimethylbenzophenone**. The chemical shifts ( $\delta$ ) are reported in parts per million (ppm) and are referenced to a standard, typically tetramethylsilane (TMS). The assignments are based on the known effects of substituents on the benzene ring and comparison with related benzophenone structures.

Carbon Atom	Assignment	Expected Chemical Shift (δ, ppm)
C=O	Carbonyl Carbon	~195-197
C-4, C-4'	Aromatic Carbon (para to C=O)	~142-144
C-1, C-1'	Aromatic Carbon (ipso to C=O)	~135-137
C-3, C-3'	Aromatic Carbon (meta to C=O)	~129-131
C-2, C-2'	Aromatic Carbon (ortho to C=O)	~128-130
CH <sub>3</sub>	Methyl Carbon	~21-22

## Experimental Protocols

The acquisition of <sup>13</sup>C NMR spectra for aromatic ketones like **4,4'-Dimethylbenzophenone** follows a standardized protocol. The following is a detailed methodology representative of common experimental setups.

### 1. Sample Preparation:

- Sample: 20-50 mg of **4,4'-Dimethylbenzophenone** is accurately weighed.
- Solvent: The sample is dissolved in approximately 0.5-0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl<sub>3</sub>). CDCl<sub>3</sub> is a common choice due to its ability to dissolve a wide range of organic compounds and its well-characterized solvent signals.
- Standard: Tetramethylsilane (TMS) is often added as an internal standard for referencing the chemical shifts to 0 ppm. Modern spectrometers can also reference the spectrum to the residual solvent peak (e.g., the triplet of CDCl<sub>3</sub> at approximately 77.16 ppm).
- Filtration: The resulting solution is filtered through a small plug of glass wool or a syringe filter directly into a 5 mm NMR tube to remove any particulate matter.

## 2. NMR Spectrometer Setup and Data Acquisition:

- Spectrometer: A high-field NMR spectrometer, typically operating at a proton frequency of 300 MHz or higher (corresponding to a  $^{13}\text{C}$  frequency of 75 MHz or higher), is used.
- Probe: A broadband or dual-channel probe is tuned to the  $^{13}\text{C}$  frequency.
- Temperature: The experiment is usually conducted at room temperature (approximately 298 K).
- Acquisition Parameters:
  - Pulse Program: A standard single-pulse experiment with proton decoupling is used.
  - Decoupling: Broadband proton decoupling (e.g., using a WALTZ-16 sequence) is applied during the acquisition time to simplify the spectrum by removing C-H coupling, resulting in single sharp peaks for each unique carbon atom.
  - Acquisition Time (at): Typically set between 1 to 2 seconds.
  - Relaxation Delay (d1): A delay of 2 to 5 seconds is used to allow for the full relaxation of all carbon nuclei, which is particularly important for quaternary carbons.
  - Number of Scans (ns): Due to the low natural abundance of the  $^{13}\text{C}$  isotope, a larger number of scans (typically ranging from several hundred to several thousand) are accumulated to achieve an adequate signal-to-noise ratio.
  - Spectral Width (sw): A spectral width of approximately 200-250 ppm is used to ensure all expected carbon signals are observed.

## 3. Data Processing:

- Fourier Transformation: The acquired Free Induction Decay (FID) is processed using a Fourier transform to convert the time-domain data into the frequency-domain spectrum.
- Phasing: The spectrum is manually or automatically phased to ensure all peaks have a pure absorption lineshape.

- Baseline Correction: The baseline of the spectrum is corrected to be flat.
- Referencing: The chemical shift axis is referenced to the TMS signal at 0.0 ppm or the residual solvent peak.
- Peak Picking and Integration: The chemical shift of each peak is determined. While integration of  $^{13}\text{C}$  NMR spectra is generally not as accurate as in  $^1\text{H}$  NMR without specific experimental setups, the relative intensities can provide some information.

## Mandatory Visualization

The following diagram illustrates the chemical structure of **4,4'-Dimethylbenzophenone**, highlighting the different carbon environments.

Caption: Chemical structure of **4,4'-Dimethylbenzophenone**.

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